molecular formula C9H12N2O3S B2495302 Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate CAS No. 120750-19-8

Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate

Cat. No.: B2495302
CAS No.: 120750-19-8
M. Wt: 228.27
InChI Key: JDCAMRDRXRPOOD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate has the molecular formula C9H12N2O3SC_9H_{12}N_2O_3S and a molecular weight of 228.27 g/mol. Its structure features an isothiazole ring, which is known for various biological activities due to its unique electronic properties.

Anticancer Potential

Recent studies have indicated that derivatives of isothiazole compounds, including this compound, exhibit significant anticancer activity . Research has shown that isothiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy .

Case Study:
In a study examining new derivatives of isothiazole, compounds similar to this compound were tested against multiple cancer cell lines. The results demonstrated that certain modifications to the isothiazole structure enhanced antiproliferative activity significantly compared to traditional chemotherapeutics like Doxorubicin .

Antimicrobial Properties

This compound also shows potential as an antimicrobial agent . Isothiazole derivatives have been reported to possess bactericidal and fungicidal properties, making them suitable for use in agricultural applications as well as in pharmaceuticals .

Case Study:
Research indicates that certain isothiazole derivatives effectively combat resistant strains of bacteria and fungi, suggesting their utility in developing new antimicrobial agents. For instance, the compound's efficacy against E. coli and S. aureus was evaluated, yielding promising results that support further exploration in agricultural settings .

Synthesis and Green Chemistry Approaches

The synthesis of this compound can be achieved through multi-component reactions (MCRs), which are favored for their efficiency and eco-friendliness. These methods allow for the rapid assembly of complex molecules from simpler precursors, minimizing waste and energy consumption .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Environmental Impact
Traditional Synthesis60Moderate
Multi-component Reactions85Low

Applications in Agrochemicals

The compound's properties extend to its application in agrochemicals, where it can serve as a plant protectant against pests and diseases. Its efficacy in controlling fungal pathogens makes it a candidate for use in crop protection products .

Mechanism of Action

The mechanism of action of Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in scientific research and industry.

Biological Activity

Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate is a chemical compound belonging to the isothiazole class, characterized by its unique five-membered ring structure containing sulfur and nitrogen. This compound has garnered attention for its potential biological activities, including antimicrobial and insecticidal properties. This article examines the biological activity of this compound, highlighting relevant research findings, data tables, and case studies.

  • Molecular Formula : C9_9H12_{12}N2_2O3_3S
  • Molecular Weight : 228.26 g/mol

The structure of this compound includes an acetyl group, which may influence its biological activity compared to other isothiazole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity Level (Zone of Inhibition in mm)
Escherichia coli (G-)15
Staphylococcus aureus (G+)20
Klebsiella pneumoniae (G-)18
Streptococcus mutans (G+)22

These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially in treating infections caused by resistant bacterial strains.

Insecticidal Properties

Preliminary studies have indicated that this compound may possess insecticidal activity. Its efficacy against various agricultural pests makes it a potential candidate for use in pest management strategies. The mechanism of action appears to involve disruption of metabolic pathways in target insects.

Study on Antimicrobial Efficacy

A study published in Revista Bionatura evaluated the antibacterial properties of newly synthesized compounds similar to this compound. The study utilized the agar diffusion method to assess activity against several bacterial strains. The findings revealed that the compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Streptococcus mutans, indicating its potential for therapeutic applications .

Electrochemical Behavior and Anticancer Potential

Another research effort focused on the electrochemical behavior of isothiazole derivatives, including this compound. The study demonstrated that these compounds showed promising antioxidant properties and moderate anticancer activity against lung cancer cell lines A549 when compared to standard drugs like doxorubicin . This suggests a dual potential for both antimicrobial and anticancer applications.

The biological activity of this compound can be attributed to its ability to inhibit key metabolic enzymes in microorganisms. This inhibition disrupts essential cellular processes, leading to reduced growth or death of the pathogens.

Properties

IUPAC Name

ethyl N-(4-acetyl-3-methyl-1,2-thiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-4-14-9(13)10-8-7(6(3)12)5(2)11-15-8/h4H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCAMRDRXRPOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=NS1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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